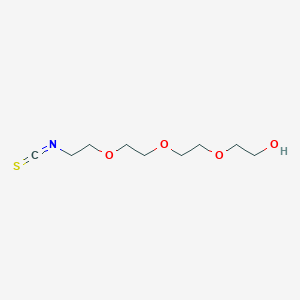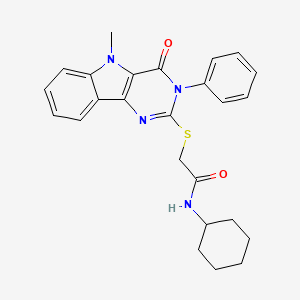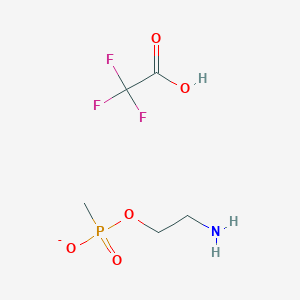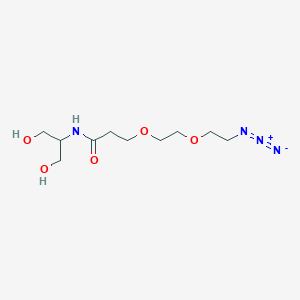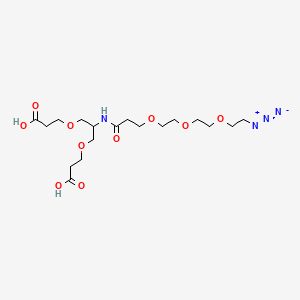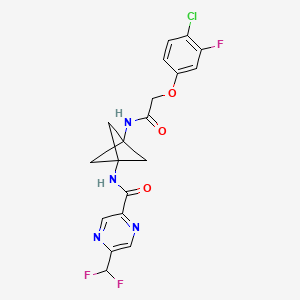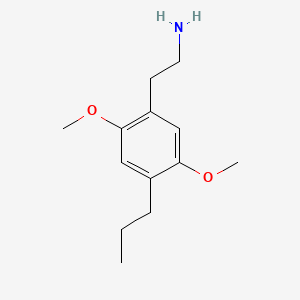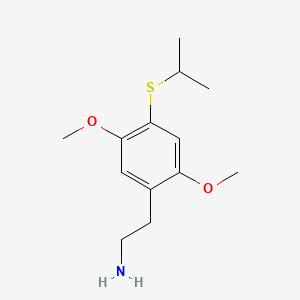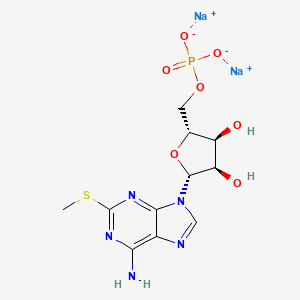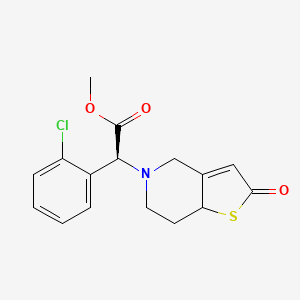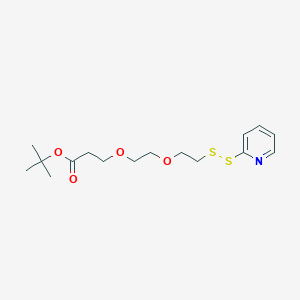
7-DG
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Desacetoxy-6,7-dehydrogedunin (7-DG) is a selective inhibitor of protein kinase R (PKR)It is known for its ability to protect macrophages from lethal toxin-induced pyroptosis .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Desacetoxy-6,7-dehydrogedunin typically involves multiple steps, starting from gedunin, a natural product isolated from the neem tree. The key steps include deacetylation and dehydrogenation reactions. The reaction conditions often involve the use of specific catalysts and solvents to facilitate these transformations.
Industrial Production Methods
Industrial production of 7-Desacetoxy-6,7-dehydrogedunin may involve large-scale extraction of gedunin from natural sources followed by chemical modification. The process is optimized to ensure high yield and purity of the final product. Advanced techniques such as high-performance liquid chromatography (HPLC) are employed to purify the compound .
化学反应分析
Types of Reactions
7-Desacetoxy-6,7-dehydrogedunin undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents.
Substitution: Replacement of one functional group with another, often facilitated by specific reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired transformation but generally involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction. For instance, oxidation may yield hydroxylated derivatives, while reduction could produce dehydrogenated forms. Substitution reactions can result in various functionalized derivatives of 7-Desacetoxy-6,7-dehydrogedunin .
科学研究应用
7-Desacetoxy-6,7-dehydrogedunin has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its role in cellular processes, particularly in protecting cells from toxin-induced damage.
Medicine: Explored for its potential therapeutic applications, including its ability to inhibit PKR and protect against cell death.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control processes
作用机制
The mechanism of action of 7-Desacetoxy-6,7-dehydrogedunin involves its inhibition of protein kinase R (PKR). PKR is a key regulator of cellular stress responses, and its inhibition by 7-Desacetoxy-6,7-dehydrogedunin prevents the activation of downstream signaling pathways that lead to cell death. This compound binds to the active site of PKR, blocking its activity and thereby protecting cells from stress-induced apoptosis .
相似化合物的比较
Similar Compounds
Similar compounds to 7-Desacetoxy-6,7-dehydrogedunin include other PKR inhibitors such as:
2-Deoxy-D-glucose: A glucose analog that inhibits glycolysis and has been studied for its potential anticancer properties.
MTH1-binding nucleotide analogs: Compounds that inhibit the activity of MTH1, an enzyme involved in nucleotide metabolism
Uniqueness
What sets 7-Desacetoxy-6,7-dehydrogedunin apart from these similar compounds is its specific ability to protect macrophages from lethal toxin-induced pyroptosis. This unique property makes it a valuable tool in studying cellular stress responses and developing new therapeutic strategies .
属性
CAS 编号 |
26927-01-5 |
|---|---|
分子式 |
C26H30O5 |
分子量 |
422.5 g/mol |
IUPAC 名称 |
(1R,2S,4S,7S,8S,11R,12R,17R)-7-(furan-3-yl)-1,8,12,16,16-pentamethyl-3,6-dioxapentacyclo[9.8.0.02,4.02,8.012,17]nonadeca-13,18-diene-5,15-dione |
InChI |
InChI=1S/C26H30O5/c1-22(2)16-6-11-24(4)17(23(16,3)10-8-18(22)27)7-12-25(5)19(15-9-13-29-14-15)30-21(28)20-26(24,25)31-20/h6,8-11,13-14,16-17,19-20H,7,12H2,1-5H3/t16-,17+,19-,20+,23-,24+,25-,26-/m0/s1 |
InChI 键 |
ZXHLDNILIVGKPC-WOERNGHISA-N |
手性 SMILES |
C[C@@]12CC[C@@H]3[C@]4(C=CC(=O)C([C@@H]4C=C[C@]3([C@@]15[C@H](O5)C(=O)O[C@H]2C6=COC=C6)C)(C)C)C |
SMILES |
CC1(C)C(C=C[C@@]2(C)[C@H]1C=C[C@]3(C)[C@@H]2CC[C@]4(C)[C@]3(O5)[C@H]5C(O[C@H]4C6=COC=C6)=O)=O |
规范 SMILES |
CC1(C2C=CC3(C(C2(C=CC1=O)C)CCC4(C35C(O5)C(=O)OC4C6=COC=C6)C)C)C |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
7DG |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


